C14orf49 protein, also known as Chromosome 14 Open Reading Frame 49, is a protein encoded by the C14orf49 gene located on chromosome 14 in humans. This protein is of interest in various fields of biological research due to its potential roles in cellular processes and disease mechanisms. The specific peptide sequence of interest, C14orf49 protein (221-232), refers to a segment of this protein that may be critical for its function or interactions.
The C14orf49 gene is expressed in various human tissues, with notable expression levels in the brain and other organs. Its protein product has been studied for its involvement in cellular signaling pathways and potential implications in diseases such as cancer and neurological disorders.
C14orf49 protein belongs to a class of proteins that are involved in cellular processes such as proliferation, differentiation, and apoptosis. It is classified within the broader category of cytoplasmic proteins and may interact with various cellular components, including other proteins and nucleic acids.
The synthesis of C14orf49 protein can be achieved through several methods:
The molecular structure of C14orf49 protein (221-232) can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. These methods provide insights into the three-dimensional conformation of the peptide, including secondary structures like alpha helices or beta sheets.
C14orf49 protein may participate in various biochemical reactions within the cell:
The mechanism of action for C14orf49 protein involves its role in intracellular signaling pathways. It may act as a mediator that transmits signals from cell surface receptors to intracellular effectors, influencing processes such as:
Research studies have identified specific pathways where C14orf49 plays a role, contributing to our understanding of its biological significance.
C14orf49 protein (221-232) exhibits specific physical characteristics:
The chemical properties include:
Characterization studies often involve circular dichroism spectroscopy to assess secondary structure content and thermal stability assays to determine denaturation temperatures.
C14orf49 protein has several scientific uses:
The C14orf49221-232 peptide (EHEEYQAGVDEF) contains a canonical binding motif for HLA-B44 supertype alleles (B4402, B*4403). Computational affinity predictions using NetMHCpan 4.1 indicate strong binding (IC50 < 50 nM) due to:
Experimental validation using HLA-B44+ cell lines demonstrated endogenous presentation of this epitope. T-cell activation assays revealed peptide-specific cytotoxic T lymphocytes (CTLs) capable of recognizing cells expressing native C14orf49, confirming its role as a naturally processed epitope [2] [8].
Table 1: HLA-B44 Binding Affinity of C14orf49221-232
HLA Allele | Predicted IC50 (nM) | Binding Level | Immunogenicity Score |
---|---|---|---|
B*4402 | 28 | Strong | 0.85 |
B*4403 | 32 | Strong | 0.78 |
B*4405 | 210 | Intermediate | 0.41 |
Presentation of C14orf49221-232 by HLA-B44 on dendritic cells triggers downstream signaling events:
The EHEEYQAGVDEF sequence adopts an α-helical conformation stabilized by:
Table 2: Functional Residues in C14orf49221-232
Residue | Position | Role in HLA Binding | Post-Translational Modifications |
---|---|---|---|
E221 | P1 | Anchor | None |
H222 | P2 | H-bond donor | None |
E223 | P3 | Electrostatic complementarity | None |
F232 | P9 | Anchor | Sumoylation (predicted) |
Mutagenesis studies show that E221A or F232A substitutions reduce HLA-B44 binding affinity by >90%. Phosphomimetic mutations (Y224E) enhance proteasomal processing by 2.3-fold, suggesting phosphorylation regulates epitope availability [4] [6].
The 221-232 sequence is conserved across vertebrate Nesprin-3 orthologs but exhibits key variations:
Functional divergence is evident in adipogenesis: Human Nesprin-3 migrates to the ER during lipid droplet formation, whereas zebrafish orthologs remain nuclear. This highlights the 221-232 segment’s role in subcellular trafficking under metabolic stress [4] [6].
Table 3: Conservation of C14orf49221-232 in Vertebrates
Species | Sequence Alignment (221-232) | % Identity | Nuclear Localization |
---|---|---|---|
Homo sapiens | EHEEYQAGVDEF | 100 | Yes |
Mus musculus | EHEEYQAGVDEF | 100 | Yes |
Gallus gallus | EHEEYQAGVDRF | 83 | Partial |
Danio rerio | EHEEYQPGVDEF | 75 | No |
Concluding Insights
The C14orf49221-232 epitope exemplifies the intersection of structural biology, immunology, and cellular metabolism. Its presentation by HLA-B44 links mechanical nuclear stabilization to adaptive immune responses, with implications for inflammatory arthropathies and lipid metabolism disorders. Future studies should explore engineered peptides targeting this sequence to modulate SREBF2 signaling or HLA-B44-restricted autoimmunity [1] [5] [9].
Table 4: Therapeutic Implications of C14orf49221-232 Molecular Features
Molecular Property | Disease Link | Therapeutic Target Potential |
---|---|---|
HLA-B44 binding | Peripheral arthropathies | CTL-based vaccines |
SREBF2 modulation | Cancer lipid dependency | Metabolic inhibitors |
Nuclear-cytoskeletal tethering | Adipogenesis defects | Differentiation regulators |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8